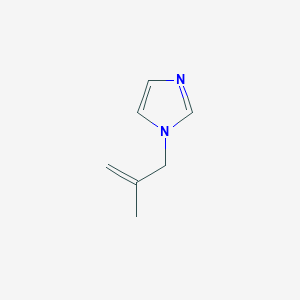

1-(2-Methylallyl)-1H-imidazole

Description

Significance of the Imidazole (B134444) Heterocycle in Contemporary Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in both biological systems and synthetic chemistry. researchgate.netacs.orgnih.gov Its significance stems from a combination of unique properties. The imidazole nucleus is a component of the essential amino acid histidine, which plays a crucial role in the catalytic activity of many enzymes. nih.gov Furthermore, it is present in purines, the building blocks of DNA and RNA, and in the signaling molecule histamine. nih.gov

The amphoteric nature of the imidazole ring, meaning it can act as both a weak acid and a weak base, allows it to participate in a variety of chemical reactions and biological interactions. researchgate.net This, coupled with its aromaticity and ability to engage in hydrogen bonding, makes it a versatile scaffold for the design of new molecules. nih.gov The imidazole moiety is a common feature in a vast array of pharmaceuticals, including antifungal agents, anti-ulcer drugs, and chemotherapeutics. nih.govmdpi.com

Overview of N-Alkylated Imidazoles in Medicinal Chemistry and Organic Synthesis

The introduction of substituents at the nitrogen atoms of the imidazole ring, a process known as N-alkylation, is a powerful strategy for modulating the physicochemical and biological properties of the resulting compounds. This modification can influence factors such as solubility, lipophilicity, and metabolic stability, which are critical for drug design. dergipark.org.tr

In medicinal chemistry, N-alkylated imidazoles are explored for a wide range of therapeutic applications. For instance, the nature of the N-alkyl group can significantly impact the antifungal or antibacterial activity of imidazole derivatives. mdpi.com In organic synthesis, N-alkylated imidazoles serve as important intermediates and are precursors to N-heterocyclic carbenes (NHCs), a class of potent organocatalysts and ligands for transition metal catalysis. wisconsin.edu The synthesis of N-alkylated imidazoles is a well-established area of research, with various methods available for their preparation.

Contextualization of 1-(2-Methylallyl)-1H-imidazole within the Imidazole Compound Class

This compound is a specific example of an N-alkylated imidazole, where a 2-methylallyl group is attached to one of the nitrogen atoms of the imidazole ring. This particular substitution introduces an alkene functionality, which can serve as a handle for further chemical transformations.

The synthesis of this compound is typically achieved through the N-alkylation of imidazole with a suitable 2-methylallyl halide, such as 3-chloro-2-methyl-1-propene. This reaction is a standard method for creating N-substituted imidazoles. The presence of the 2-methylallyl group imparts specific characteristics to the molecule, influencing its reactivity and potential applications. For example, the double bond in the allyl group can participate in various addition and polymerization reactions.

While not as extensively studied as some other imidazole derivatives, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential biological activity. Its structure represents a convergence of the stable, aromatic imidazole core and a reactive allylic side chain, making it a subject of interest in synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylprop-2-enyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-7(2)5-9-4-3-8-6-9/h3-4,6H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDVWMMEWXYZOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281094 | |

| Record name | 1-(2-Methyl-2-propen-1-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87266-35-1 | |

| Record name | 1-(2-Methyl-2-propen-1-yl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87266-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-2-propen-1-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

For 1-(2-Methylallyl)-1H-imidazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring and the 2-methylallyl substituent. The protons on the imidazole ring (at positions 2, 4, and 5) would appear as singlets or doublets in the aromatic region of the spectrum. The signals for the 2-methylallyl group would include two singlets for the terminal vinyl protons, a singlet for the methyl protons, and a singlet for the methylene (B1212753) protons attached to the imidazole nitrogen.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the imidazole ring and the vinyl group from the sp³-hybridized carbons of the methyl and methylene groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light.

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

C-H stretching: Aromatic C-H stretches from the imidazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the carbon-carbon double bond of the allyl group and the carbon-nitrogen double bonds within the imidazole ring would be found in the 1650-1500 cm⁻¹ region.

C-N stretching: The stretching of the single bond between the allyl group and the imidazole nitrogen would produce a signal in the 1350-1000 cm⁻¹ range.

Raman spectroscopy would provide complementary data, often being more sensitive to the symmetric vibrations of the C=C bond.

While general spectral regions can be predicted, specific experimental IR and Raman peak data for this compound is not available in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. The molecular formula of this compound is C₇H₁₀N₂, giving it a precise molecular weight of approximately 122.17 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z 122. A primary fragmentation pathway would likely involve the loss of the 2-methylallyl group, leading to a prominent fragment ion corresponding to the imidazole ring.

Detailed experimental mass spectra and a comprehensive analysis of the fragmentation patterns for this specific compound are not currently documented in accessible public databases.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide precise data on bond lengths, bond angles, and crystal packing.

For a crystallographic analysis to be performed, this compound must first be obtained as a suitable single crystal. The analysis would reveal the exact conformation of the 2-methylallyl group relative to the imidazole ring and how the individual molecules interact with each other in the crystal lattice.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or is not publicly available at this time.

Chemical Reactivity and Functionalization of 1 2 Methylallyl 1h Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.net Generally, electrophilic substitution on the imidazole ring occurs at the C4 and C5 positions. globalresearchonline.net This reactivity is attributed to the resonance stabilization of the intermediates formed during the substitution process. globalresearchonline.net The imidazole nucleus is more reactive towards electrophiles than other five-membered heterocycles like furan (B31954) and thiophene. globalresearchonline.net

Modern synthetic methods, such as transition metal-catalyzed C-H bond functionalization, represent a powerful strategy for what is formally an electrophilic substitution. osaka-u.ac.jp These reactions often employ a directing group to achieve high regioselectivity. osaka-u.ac.jp While specific studies on the direct electrophilic substitution of 1-(2-methylallyl)-1H-imidazole are not extensively detailed in the provided results, the general reactivity of the imidazole core suggests that reactions like halogenation, nitration, and sulfonation would proceed, likely at the C4 or C5 positions. globalresearchonline.netpharmaguideline.com The N-3 nitrogen, with its lone pair of electrons, acts as the initial site of interaction with acidic reagents, leading to the formation of imidazolium (B1220033) salts. pharmaguideline.com

Table 1: General Electrophilic Substitution on the Imidazole Ring

| Reaction Type | Position of Attack | General Observations | Citations |

|---|---|---|---|

| General Electrophilic Substitution | C4, C5 | The imidazole ring is highly susceptible to electrophilic attack. | globalresearchonline.net |

| Halogenation | C4, C5 | Can occur under appropriate conditions. | pharmaguideline.com |

| Nitration | C4, C5 | A common electrophilic substitution reaction for imidazoles. | pharmaguideline.com |

| Sulfonation | C4, C5 | Another typical electrophilic substitution for this heterocyclic system. | pharmaguideline.com |

Nucleophilic Reactions and Transformations

In contrast to its high reactivity towards electrophiles, the imidazole ring is generally resistant to nucleophilic substitution. globalresearchonline.netpharmaguideline.com This low reactivity is due to the high electron density of the aromatic ring, which repels incoming nucleophiles. globalresearchonline.net However, nucleophilic attack can be facilitated if the ring is substituted with strong electron-withdrawing groups. pharmaguideline.com When such groups are present, nucleophilic substitution tends to occur at the C2 position. pharmaguideline.com

Another strategy to induce nucleophilic attack is the quaternization of the imidazole nitrogen. The resulting imidazolium salt possesses a more electron-deficient ring system, which activates the acyl group for reaction with various nucleophiles. clockss.org For instance, 2-acyl-1-methyl-1H-imidazoles can be converted into their corresponding imidazolium salts, which then readily react with nucleophiles. clockss.org Similarly, 2-haloimidazoles can undergo nucleophilic substitution where the halogen atom is replaced by a nucleophile. pharmaguideline.com

Modifications and Functionalization of the 2-Methylallyl Group

The 2-methylallyl substituent offers a versatile handle for a variety of chemical modifications. This group can participate in reactions typical of alkenes and can also be utilized in more complex transition metal-catalyzed transformations.

One notable application is its use as a removable or transformable group in synthetic chemistry. osaka-u.ac.jp Research has shown that the 2-methylallyl group can serve as a directing group that can be subsequently substituted in unimolecular fragment coupling (UFC) strategies. osaka-u.ac.jp This approach broadens the utility of products obtained from C-H functionalization reactions. osaka-u.ac.jp

Furthermore, the alkene moiety of the allyl group can undergo various reactions. Enantioselective cyclization of N-allylimidazoles can be achieved using rhodium catalysis, demonstrating a sophisticated transformation of the allyl side chain. escholarship.org The double bond can also be isomerized. For example, 1-(2-methylallyl)-2-phenyl-1H-imidazole can undergo catalytic olefin isomerization. semanticscholar.org Additionally, the 2-methylallyl group can act as a ligand in organometallic chemistry, coordinating to transition metals like palladium and nickel to form stable complexes. researchgate.net

Table 2: Selected Reactions Involving the 2-Methylallyl Group

| Reaction Type | Reagents/Catalyst | Product Type | Citations |

|---|---|---|---|

| Unimolecular Fragment Coupling | Transition Metal Catalyst | Substituted Imidazole | osaka-u.ac.jp |

| Enantioselective Cyclization | Rhodium Catalyst, Chiral Ligands | Chiral Fused Imidazole Ring Systems | escholarship.org |

| Olefin Isomerization | Catalytic System | Isomerized Alkene Product | semanticscholar.org |

Oxidation and Reduction Pathways of the Imidazole Nucleus

The imidazole ring is remarkably stable and generally resistant to oxidation by common oxidizing agents like chromic acid and hydrogen peroxide. pharmaguideline.com However, it can be oxidized by stronger reagents such as perbenzoic acid. pharmaguideline.com

Specific studies on substituted imidazoles provide insight into the oxidative pathways. For example, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to yield 1-methylimidazole-2-sulfonic acid. researchgate.net The outcome of this oxidation is highly dependent on the reaction conditions, such as the order of reactant addition and the solvent used. researchgate.net This demonstrates that the imidazole nucleus can be functionalized via oxidation under specific conditions. Furthermore, related benzimidazole (B57391) derivatives are known to undergo oxidation reactions. smolecule.com The concept of metabolic oxidation also implies that the imidazole core is susceptible to oxidative transformation within biological systems. vulcanchem.com

Information regarding the reduction of the this compound nucleus is less common in the surveyed literature. However, reduction reactions have been noted for related benzimidazole structures. smolecule.com

Computational and Theoretical Investigations of 1 2 Methylallyl 1h Imidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular geometry. For imidazole (B134444) derivatives, these calculations are crucial for understanding their chemical reactivity and potential as functional molecules. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is widely applied to heterocyclic compounds, including imidazole derivatives, to determine their geometries and energetic properties. nih.govbohrium.com For 1-(2-Methylallyl)-1H-imidazole, DFT calculations would be employed to optimize the molecular geometry and calculate various electronic properties. These studies can accurately predict heats of formation, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are essential for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

Table 1: Key Molecular Properties Investigated by DFT

| Property | Significance |

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles of the most stable structure. |

| Heats of Formation (ΔHf) | Indicates the thermodynamic stability of the molecule. nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relates to the molecule's reactivity and electronic transitions. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify sites susceptible to electrophilic or nucleophilic attack. nih.gov |

| Atomic Charges | Describes the electron distribution among the atoms in the molecule. |

The flexibility of the 2-methylallyl group attached to the imidazole ring allows for multiple spatial arrangements, or conformations. Conformational analysis is performed to identify the most stable conformers and understand the energy landscape of the molecule. nih.gov This process typically involves scanning the potential energy surface by systematically rotating flexible dihedral angles. nih.gov For this compound, this would involve rotating the bond connecting the allyl group to the imidazole nitrogen. The resulting energy profile reveals the global and local energy minima, corresponding to the most stable and other low-energy conformers, respectively. nih.gov The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. nih.gov

Quantum chemical methods are highly effective in predicting spectroscopic parameters, which can be used to interpret and validate experimental data. nih.govresearchgate.net For this compound, theoretical calculations can provide valuable information on its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. semanticscholar.org These predicted values, when compared with experimental spectra, aid in the definitive assignment of signals to specific nuclei within the molecule. semanticscholar.org

Vibrational Frequencies: The calculation of vibrational frequencies helps in the assignment of absorption bands in experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By correlating theoretical vibrational modes with observed spectral peaks, a deeper understanding of the molecule's structural and bonding characteristics can be achieved. researchgate.net

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Application |

| NMR Spectroscopy | Chemical Shifts (δ), Spin-Spin Coupling Constants (J) | Structural elucidation and confirmation. nih.gov |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | Identification of functional groups and vibrational modes. researchgate.net |

| Raman Spectroscopy | Vibrational Frequencies, Intensities | Complements IR spectroscopy for structural analysis. nih.gov |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations often focus on static molecules, molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govescholarship.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of the molecule in motion. nih.gov

For this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in a solution. These simulations are particularly valuable for studying how a molecule interacts with other molecules, including solvents or biological macromolecules like proteins. mdpi.com In the context of drug discovery, MD simulations are essential for assessing the stability of a ligand within a protein's binding site and understanding the nature of the protein-ligand interactions. mdpi.comresearchgate.netjapsr.in

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Imidazole Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry and drug design. jopir.inchemijournal.com These methodologies aim to establish a correlation between the chemical structure of a compound and its biological activity. nih.govscientific.net Imidazole derivatives are a well-studied class of compounds with a wide range of biological activities, making them ideal candidates for SAR and QSAR analysis. chemijournal.comnih.govjst.go.jp

SAR provides qualitative insights by identifying which parts of a molecule (pharmacophores) are crucial for its biological function. jopir.in QSAR takes this a step further by creating mathematical models that quantitatively link molecular properties (descriptors) to activity. scientific.netrjptonline.org These models allow for the prediction of the activity of new, unsynthesized compounds. scientific.net

Predictive modeling is a key application of QSAR in understanding ligand-target interactions. nih.gov By developing QSAR models, researchers can predict how modifications to the structure of an imidazole derivative might affect its binding affinity to a specific biological target. researchgate.net

These models are built using a set of known active compounds (a training set) and various molecular descriptors that quantify physicochemical properties like:

Steric properties: Molecular size and shape. rjptonline.org

Electronic properties: Distribution of charge and electrostatic potential. rjptonline.org

Hydrophobic properties: Lipophilicity or water-solubility. rjptonline.org

Three-dimensional QSAR (3D-QSAR) methods generate contour maps that visualize regions where changes in steric, electrostatic, or hydrophobic properties are likely to increase or decrease biological activity. frontiersin.orgrjptonline.org These visual aids are invaluable for medicinal chemists in the rational design of more potent and selective molecules. frontiersin.org These computational approaches, often combined with molecular docking, help to predict the binding mode and affinity of ligands to their protein targets, thereby accelerating the drug discovery process. mdpi.comrjptonline.orgnih.govhilarispublisher.com

Pharmacophore Generation and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model then serves as a template for virtual screening, a process where large libraries of chemical compounds are computationally filtered to identify those that match the pharmacophore and are therefore likely to exhibit the desired biological activity.

Pharmacophore Generation: For a compound like this compound, a pharmacophore model would be generated by identifying its key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The spatial arrangement of these features would define the pharmacophore. In the absence of a known biological target, ligand-based pharmacophore models could be developed by comparing the structures of several active imidazole-containing molecules to find common features.

Virtual Screening: Once a pharmacophore model is established, it can be used to screen large virtual databases of chemical compounds. This process involves computationally assessing each molecule in the library to see if it conforms to the defined pharmacophore. Compounds that are a good match are identified as "hits" and can then be prioritized for further experimental testing. This approach accelerates the discovery of new molecules with potential therapeutic applications.

Due to the lack of specific studies on this compound, no pharmacophore models or virtual screening results for this compound are available in the current body of scientific literature.

Reaction Mechanism Studies through Computational Approaches

For the synthesis of this compound, computational studies could elucidate the reaction mechanism, identify the most likely pathways, and explain the observed regioselectivity and stereoselectivity. By modeling the energies of different possible transition states, researchers can determine the lowest energy path, which corresponds to the most favorable reaction mechanism.

A theoretical investigation into the synthesis of imidazole derivatives, for instance, might involve calculating the thermodynamic properties of the reaction to determine its spontaneity and energy profile. Such studies can guide the optimization of reaction conditions to improve yield and purity.

However, a specific computational study detailing the reaction mechanism for the synthesis of this compound has not been reported in the peer-reviewed literature. Therefore, no specific data on its reaction mechanism from a computational standpoint can be provided.

Biological Activities and Mechanistic Research of Imidazole Compounds with Allylic Moieties

Investigation of Antimicrobial Properties (Antibacterial, Antifungal, Antiparasitic)

The imidazole (B134444) nucleus is a core component of many compounds with demonstrated antimicrobial properties. Derivatives of imidazole have been evaluated against a variety of pathogenic microbes, including bacteria, fungi, and parasites.

Antibacterial Activity: Imidazole derivatives have shown promise against both Gram-positive and Gram-negative bacteria. Studies have frequently utilized strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to assess the antibacterial efficacy of newly synthesized imidazole compounds. The development of resistance to existing antibiotics has spurred research into new chemical entities, with imidazole derivatives being a key area of interest. Some synthesized imidazole derivatives have been shown to effectively inhibit the growth of various bacterial strains in vitro. For instance, certain triazole-containing triaryl-1H-imidazole derivatives have demonstrated significant activity against P. aeruginosa and S. epidermidis.

Antifungal Activity: The imidazole scaffold is famously present in several widely used antifungal drugs, such as clotrimazole (B1669251) and ketoconazole. This has established the potential of the imidazole ring system in developing new antifungal agents. Research has shown that novel imidazole derivatives can exhibit good inhibition against fungal organisms like Candida albicans.

Antiparasitic Activity: The literature also points to the potential of imidazole derivatives as antiparasitic agents, including antiprotozoal applications. For example, 5-nitroimidazole compounds are known to exhibit antimicrobial and antiprotozoal activities.

Table 1: Examples of Antimicrobial Activity in Imidazole Derivatives This table presents a selection of findings on the antimicrobial activities of various imidazole derivatives as reported in the scientific literature. Specific data for 1-(2-Methylallyl)-1H-imidazole is not available.

| Compound Class | Target Organism | Observed Activity |

|---|---|---|

| Triaryl-1H-imidazoles with triazole | P. aeruginosa, S. epidermidis, A. niger, C. albicans | Significant antimicrobial activity. |

| General Imidazole Derivatives | Escherichia coli, Staphylococcus aureus | Inhibition of bacterial growth. |

| Quinolone-containing Imidazoles | Gram-positive and Gram-negative bacteria | High antibacterial activity. |

| 5-Nitroimidazoles | Various protozoa and bacteria | Antiprotozoal and antimicrobial effects. |

Research into Anticancer Potential and Cellular Mechanisms

The imidazole ring is a key structural feature in several anticancer drugs, which has motivated extensive research into novel imidazole-based compounds as potential anticancer agents. These compounds have been shown to target various cellular pathways involved in cancer progression.

A primary mechanism through which imidazole derivatives exert their anticancer effects is by inhibiting the proliferation of cancer cells and inducing programmed cell death, or apoptosis.

In vitro studies have demonstrated the potent antiproliferative activities of various imidazole derivatives against a range of human cancer cell lines, including those from breast, lung, and colon cancers. For example, a series of 1-substituted-2-aryl imidazoles displayed significant antiproliferative effects with IC₅₀ values in the nanomolar range against cell lines such as MDA-MB-231 and HeLa. Another study reported on imidazole derivatives that induce cell cycle arrest, inhibit cell migration, and trigger apoptosis. Some imidazole-based compounds have been found to interfere with microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Table 2: Anticancer Activity of Selected Imidazole Derivatives (In Vitro) This table summarizes in vitro anticancer findings for various imidazole derivatives. Specific data for this compound is not available.

| Imidazole Derivative Class | Cell Line(s) | Key Findings |

|---|---|---|

| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, HeLa, etc. | Potent antiproliferative activity (IC₅₀ in 80–1000 nM range). |

| Imidazole-based N-phenylbenzamides | A549 (lung), HeLa (cervical), MCF-7 (breast) | Good to moderate cytotoxic activity (IC₅₀ values from 7.5 to 11.1 µM for active compounds). |

| Thiazolyl- and thiophenyl-substituted imidazoles | NUGC-3 (gastric cancer) | Potent cytotoxicity (IC₅₀ of 0.05 µM for a lead compound), induction of apoptosis via G2/M arrest. |

| 2,4,5-Trisubstituted imidazoles | A549 (lung) | Inhibition of cell growth, induction of G2/M phase cell cycle arrest. |

Enzyme Modulation and Receptor Interaction Studies

The biological effects of imidazole compounds are often rooted in their ability to modulate the activity of enzymes and interact with cellular receptors. The nitrogen atoms in the imidazole ring can act as ligands for metal ions in enzyme active sites and participate in hydrogen bonding.

The imidazole ring's capacity to coordinate with metal ions is a key aspect of its function in both biological systems and synthetic drugs. This property allows imidazole derivatives to inhibit metalloenzymes. For instance, some imidazole-containing compounds act as inhibitors of cytochrome P450 enzymes, which are heme-containing enzymes crucial for metabolism. The interaction often involves the nitrogen atom of the imidazole ring binding to the iron atom in the heme group of the enzyme. Furthermore, imidazole derivatives have been investigated as inhibitors of other enzymes like RAF kinases and focal adhesion kinase (FAK), which are important targets in cancer therapy.

Imidazole derivatives can also exert their biological effects by interacting with nucleic acids. Some compounds have been designed as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This can lead to DNA damage and inhibition of enzymes like topoisomerase, which are essential for DNA replication and transcription. Such interactions can disrupt normal cellular processes and trigger apoptotic pathways in cancer cells. The imidazole ring can also be a component of molecules that interfere with the colchicine (B1669291) binding sites on tubulin, thereby affecting microtubule dynamics and gene expression related to cell division.

Structure-Activity Relationship (SAR) Analyses Linking the 2-Methylallyl Group to Biological Responses

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective drugs. For imidazole derivatives, SAR analyses have revealed that modifications at various positions on the imidazole ring and its substituents can significantly impact their pharmacological properties.

While specific SAR studies for the 2-methylallyl group on a 1H-imidazole ring are not detailed in the available literature, general principles for allylic and other N-1 substituents can be inferred. The nature of the substituent on the imidazole nitrogen (N-1 position) is known to be critical for activity. For instance, in a series of antitubercular nitroimidazoles, the side chain at the N-1 position was found to be important for activity. The introduction of lipophilic side chains can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Applications in Chemical Research and Beyond

Utility as Building Blocks in Complex Organic Synthesis

N-substituted imidazoles are versatile building blocks in organic synthesis due to the unique properties of the imidazole (B134444) ring and the functionality introduced by the substituent on the nitrogen atom. The N-allyl group, in particular, offers a reactive handle for a variety of chemical transformations.

N-allylated imidazoles serve as precursors for a range of more complex molecules. The synthesis of N-allylimidazole derivatives can be achieved through methods like the metal-catalyst-free N-nucleophilic allylic substitution of Morita–Baylis–Hillman (MBH) alcohols and acetates. nih.govbeilstein-journals.org This highlights the accessibility of this class of compounds for further synthetic elaboration.

One significant application of N-alkylated imidazoles is in the synthesis of imidazolium-based ionic liquids . These compounds are salts that are liquid at low temperatures and are valued as "green" solvents due to their low volatility. The properties of these ionic liquids, such as melting point, viscosity, and thermal stability, can be finely tuned by careful selection of the substituents on the imidazole ring and the choice of the counteranion. alfa-chemistry.comelsevierpure.comresearchgate.net Trialkyl-substituted imidazolium (B1220033) ionic liquids, for example, are noted for their thermal stability and are used in high-temperature systems. alfa-chemistry.com

Furthermore, N-allyl imidazoles can function as monomers in polymerization reactions. For instance, a poly(N-allyl-tetrasubstituted imidazole) has been synthesized, demonstrating the capability of the N-allyl group to participate in polymerization, leading to new materials with potentially interesting properties. researchgate.net

In medicinal chemistry, the imidazole nucleus is a key component in many biologically active compounds and established drugs. nih.gov N-alkylation is a common strategy to modify the properties of these molecules. The N-allyl group can serve as a precursor for further functionalization or be an integral part of the final active pharmaceutical ingredient. acs.org

| Product Class | Role of N-Substituted Imidazole | Example Application | Reference |

|---|---|---|---|

| Ionic Liquids | Cationic scaffold | Used as green solvents and electrolytes in electrochemical applications. | alfa-chemistry.comelsevierpure.com |

| Polymers | Monomer unit | Synthesis of poly(N-allyl-tetrasubstituted imidazole) for new materials. | researchgate.net |

| Heterocyclic Compounds | Precursor | N-allylic substances are starting materials for N-heterocyclic compounds. | researchgate.net |

| Pharmaceuticals | Core structure or intermediate | Synthesis of biologically active molecules and established drugs. | nih.gov |

Role as Ligands in Catalysis and Coordination Chemistry

The imidazole ring contains two nitrogen atoms that can coordinate with metal ions, making imidazole derivatives excellent ligands in coordination chemistry and catalysis. The substituent on the nitrogen atom can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity.

N-alkyl imidazoles have been used to stabilize metal nanoparticles (NPs) of gold, palladium, platinum, and silver. nih.gov These stabilized nanoparticles have shown proof-of-principle applications in catalysis, where the imidazole ligands provide an intermediate level of surface protection that can enhance catalytic activity. nih.gov

In homogeneous catalysis, complexes of transition metals with imidazole-containing ligands are employed in a variety of reactions. For instance, nickel complexes have been developed for the C-H arylation and alkenylation of imidazoles, providing efficient routes to functionalized imidazole derivatives. nih.govresearchgate.net The chemistry of imidazole-containing ligands with metals like nickel, iron, and molybdenum has been explored for olefin insertion reactions in the context of oligo-polymerization catalysis. utas.edu.au The catalytic activity of metal(II) formate (B1220265) and propionate (B1217596) complexes with imidazole has also been investigated for the oxidation of styrene. mdpi.com

The synthesis of chiral N-allylated imidazoles can be achieved with high regio- and enantioselectivity using iridium catalysts, demonstrating the advanced utility of metal-catalyzed reactions involving this scaffold. nih.gov The coordination properties of N-allylimidazoles with various metal ions have been studied, indicating their versatility in forming complexes. researchgate.net

| Catalyst System | Ligand Type | Application | Reference |

|---|---|---|---|

| Palladium, Platinum, Gold, Silver Nanoparticles | N-alkyl imidazoles | Stabilizers for metal nanoparticles used in catalysis. | nih.gov |

| Nickel(II) Complexes | N-alkylated imidazoles, diphosphines | C-H arylation and alkenylation of imidazoles. | nih.govresearchgate.net |

| Iridium Complexes | Metallacyclic phosphoramidites | Enantioselective N-allylation of imidazoles. | nih.gov |

| Metal(II) Formate/Propionate Complexes (Co, Ni, Cu, Zn) | Imidazole | Catalytic oxidation of styrene. | mdpi.com |

Application as Chemical Probes for Biological System Studies

Chemical probes are essential tools for studying biological systems, allowing for the detection and visualization of specific analytes like metal ions or reactive oxygen species. The imidazole scaffold is a valuable component in the design of such probes due to its ability to bind to metal ions and its integration into fluorescent molecules.

Imidazole derivatives have been successfully designed as fluorescent chemosensors for the detection of various ions. For example, a probe based on a phenanthro-imidazole derivative was developed for the highly selective and sensitive detection of copper ions (Cu²⁺) in aqueous solutions through fluorescence quenching. nih.gov The detection limit for Cu²⁺ was reported to be as low as 2.77 x 10⁻⁸ M. nih.gov Another imidazole-based compound was found to sense Cu²⁺ ions through a "switch-off" fluorescence mechanism and could also participate in a relay recognition of hydroxide (B78521) ions (OH⁻), forming the basis for an AND logic gate. ias.ac.in

The design of these probes often involves linking the imidazole unit, which acts as the analyte binding site, to a fluorophore. The interaction with the target analyte modulates the photophysical properties of the fluorophore, leading to a detectable signal. Imidazole-based fluorescent probes have been synthesized for the specific recognition of hypochlorous acid (HClO) and sodium bisulfite (NaHSO₃). rsc.org Furthermore, fused isoindole-imidazole scaffolds have been utilized to create "turn-on" fluorescent sensors for zinc ions (Zn²⁺). nih.gov The versatility of the imidazole core allows for its incorporation into a wide range of sensor designs, making it a privileged structure in this field. unigoa.ac.inseejph.comresearchgate.net

| Probe Structure | Target Analyte | Detection Mechanism | Reference |

|---|---|---|---|

| Phenanthro-imidazole derivative | Cu²⁺ | Fluorescence quenching | nih.gov |

| 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Cu²⁺ and OH⁻ | "Switch-off" fluorescence and absorption changes | ias.ac.in |

| Fused isoindole-imidazole Schiff base | Zn²⁺ | "Turn-on" fluorescence enhancement | nih.gov |

| General Imidazole-based probes | HClO / NaHSO₃ | Fluorescence quenching or enhancement | rsc.org |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for N-Allyl Imidazoles

The synthesis of N-allyl imidazoles is a critical area of research, as the efficiency and selectivity of these methods directly impact the accessibility of novel compounds for biological screening. While traditional methods often involve the N-alkylation of imidazole (B134444) with allyl halides, future research is focused on developing more sophisticated, efficient, and environmentally benign strategies.

Emerging synthetic paradigms are moving beyond conventional heating and stoichiometric reagents towards catalytic and greener alternatives. Key areas of development include:

Transition-Metal Catalysis: Iridium and Palladium-catalyzed N-allylation reactions have shown exceptional promise. Iridium-catalyzed methods, for instance, enable highly regio- and enantioselective N-allylations of imidazoles with unsymmetrical allylic carbonates, producing chiral N-allylated products in high yields (up to 97%) and excellent selectivity. researchgate.netresearchgate.net These catalytic systems allow for the creation of complex chiral centers that are valuable for developing stereospecific therapeutic agents. researchgate.net

Metal-Free Protocols: To circumvent the cost and potential toxicity of transition metals, catalyst-free methods are being explored. One such approach involves the highly α-regioselective N-nucleophilic allylic substitution of Morita–Baylis–Hillman (MBH) alcohols and acetates with imidazole in refluxing toluene, which proceeds without any catalysts or additives. biomedres.us

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into synthetic methodologies. This includes the use of microwave irradiation, which significantly reduces reaction times and often improves product yields compared to conventional heating. nih.govdrugdesign.org Microwave-assisted synthesis can be applied to various imidazole-forming reactions, providing a rapid and efficient route to diverse derivatives. nih.govmasterorganicchemistry.com Furthermore, the use of environmentally friendly solvents like water or employing solvent-free conditions is a growing trend. drugdesign.org

Table 1: Comparison of Synthetic Routes for N-Allyl Imidazoles

| Method | Catalyst/Conditions | Advantages | Disadvantages | Citations |

| Traditional N-Alkylation | Allyl Halide, Base | Simple, widely used | Often lacks regioselectivity, may require harsh conditions | N/A |

| Iridium-Catalyzed Allylation | Metallacyclic Iridium Complexes | High yield, high regio- and enantioselectivity | Cost and toxicity of iridium catalyst | researchgate.netresearchgate.net |

| Palladium-Catalyzed Arylation | Pd₂(dba)₃ / Ligand | N1-selective arylation, applicable to aryl halides | Catalyst cost, potential for ligand inhibition | nih.gov |

| Metal-Free MBH Adduct Substitution | Refluxing Toluene | No catalyst required, high regioselectivity | Limited to specific MBH substrates, requires high temperature | biomedres.us |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, high yields, cleaner reactions | Requires specialized equipment | nih.govmasterorganicchemistry.com |

| Green Synthesis | Water as solvent, reusable catalysts | Environmentally friendly, sustainable | May have limitations in substrate scope | drugdesign.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govacs.org For N-allyl imidazoles, these computational tools offer a powerful approach to navigate the vast chemical space and prioritize candidates with desirable therapeutic profiles.

Future applications of AI and ML in the context of 1-(2-Methylallyl)-1H-imidazole and its analogs include:

Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. uniroma1.it By training algorithms on existing datasets of imidazole derivatives, researchers can build models to predict antifungal activity, anticancer potency, or corrosion inhibition efficiency. nih.govestranky.sk These models help in the in silico screening of virtual libraries, identifying promising candidates before committing resources to their synthesis. nih.gov

ADMET Prediction: A major cause of drug failure is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI- and ML-based models can predict these properties from a molecule's structure with increasing accuracy. researchgate.net This allows for the early-stage filtering of compounds that are likely to have unfavorable pharmacokinetic profiles, thereby reducing late-stage attrition.

De Novo Drug Design: Generative AI models, such as large language models (LLMs) adapted for chemistry, can design entirely new molecular structures with optimized properties. By providing a desired activity profile and physicochemical parameters, these models can generate novel N-allyl imidazole derivatives that are tailored to interact with a specific biological target, accelerating the identification of lead compounds.

Molecular Docking and Dynamics: Computational techniques like molecular docking and molecular dynamics simulations provide insights into how a ligand binds to its protein target. researchgate.netbiomedres.us AI can enhance these methods by improving scoring functions and analyzing the complex, dynamic interactions between a compound like this compound and its potential biological targets, guiding the rational design of more potent and selective inhibitors. masterorganicchemistry.com

Table 2: Applications of AI/ML in Imidazole Derivative Research

| Application | AI/ML Technique | Purpose | Key Benefit | Citations |

| Activity Prediction | QSAR, Artificial Neural Networks (ANN) | Predict biological activity (e.g., anticancer, antifungal) based on molecular descriptors. | Prioritizes synthesis of high-potential compounds. | researchgate.netestranky.sk |

| Pharmacokinetic Profiling | Automated Machine Learning (AutoML) | Predict ADMET properties (solubility, permeability, toxicity) in silico. | Reduces late-stage drug failure by identifying poor candidates early. | researchgate.net |

| Lead Optimization | 3D-QSAR, Molecular Docking | Identify key structural features for optimal binding and guide structural modifications. | Rational design of more potent and selective molecules. | researchgate.netdrugdesign.org |

| Novel Compound Generation | Generative AI, Large Language Models (LLMs) | Design new molecules with desired therapeutic profiles from scratch. | Explores novel chemical space and accelerates lead discovery. |

Elucidation of Undiscovered Biological Pathways and Targets

While imidazole derivatives are well-known for their antifungal activity, primarily through the inhibition of lanosterol (B1674476) 14-α-demethylase which disrupts ergosterol (B1671047) biosynthesis, their biological activities are far more extensive. researchgate.netuniroma1.it The imidazole scaffold is a "privileged structure" capable of interacting with a wide array of biological targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders. Future research will focus on uncovering novel mechanisms of action and identifying new therapeutic targets for N-allyl imidazoles.

Key methodologies to achieve this include:

Chemoproteomics: This powerful technique aims to identify the protein targets of a small molecule within a complex biological system like a cell lysate or even in live cells. nih.govacs.org Affinity-based or activity-based probes derived from this compound can be used to "fish out" its binding partners, providing direct evidence of its molecular targets and potential off-targets. This approach can reveal previously unknown biological pathways modulated by this class of compounds.

High-Throughput Phenotypic Screening: Screening large libraries of N-allyl imidazole derivatives against diverse cancer cell lines or in various disease models can uncover unexpected therapeutic activities. A hit from such a screen provides a starting point for target deconvolution efforts to understand its mechanism of action.

Transcriptomics and Metabolomics: Analyzing changes in gene expression (transcriptomics) and metabolite levels (metabolomics) in cells treated with this compound can provide a global view of the cellular pathways it affects. This can offer clues about its mechanism of action even before a direct molecular target is known.

The anticancer potential of imidazoles is a particularly active area of research. They have been shown to act through various mechanisms, including the inhibition of kinases (e.g., RAF kinases), disruption of microtubules, and DNA alkylation. estranky.sk Future studies will aim to determine if N-allyl imidazoles can modulate these or other undiscovered cancer-related pathways.

Table 3: Known and Potential Biological Targets of Imidazole Derivatives

| Target Class | Specific Target Example | Associated Disease | Mechanism of Action | Citations |

| Fungal Enzymes | Lanosterol 14-α-demethylase (CYP51) | Fungal Infections | Inhibition of ergosterol biosynthesis, leading to membrane disruption. | researchgate.netresearchgate.net |

| Cancer-Related Kinases | RAF Kinases, VEGFR-2, EGFR | Cancer | Inhibition of signaling pathways crucial for cell proliferation and angiogenesis. | estranky.sk |

| Cytoskeletal Proteins | Tubulin | Cancer | Disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. | |

| DNA | N/A | Cancer | Alkylation or intercalation, leading to disruption of DNA replication and transcription. | estranky.sk |

| CYP450 Enzymes | Cytochrome P450 enzymes | Cancer | Nonspecific inhibition leading to disruption of steroidogenesis and other pathways. | biomedres.us |

Exploration of New Chemical Space through Structural Diversification

To unlock the full therapeutic potential of the N-allyl imidazole scaffold, future research must focus on systematically exploring new chemical space through structural diversification. This involves creating libraries of novel analogs of this compound and evaluating how structural modifications impact their biological activity and physicochemical properties.

Strategies for structural diversification include:

Modification of the Allyl Group: The 2-methylallyl substituent can be replaced with a wide variety of other substituted or unsubstituted allyl groups. This can influence the compound's steric and electronic properties, potentially altering its binding affinity and selectivity for different biological targets. nih.gov

Substitution on the Imidazole Ring: The carbon atoms at positions 2, 4, and 5 of the imidazole ring are amenable to substitution. Adding different functional groups (e.g., aryl, furan (B31954), alkyl groups) can dramatically alter the molecule's properties and biological activity. researchgate.net For instance, the synthesis of poly(N-allyl-tetrasubstituted imidazole) highlights how highly functionalized imidazoles can be created and used as monomers for new materials.

Bioisosteric Replacement: Bioisosterism is a strategy used in drug design to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, enhancing selectivity, or optimizing ADMET properties. nih.gov For example, an amide bond in a peptidomimetic lead compound was successfully replaced with an imidazole ring, resulting in analogs with enhanced potency and metabolic stability. uniroma1.it This principle can be applied to the imidazole core itself or its substituents to fine-tune molecular properties.

Molecular Hybridization: This approach involves combining the N-allyl imidazole scaffold with other known pharmacophores into a single molecule. The goal is to create hybrid compounds that may exhibit synergistic effects or possess a dual mode of action, potentially leading to improved efficacy or the ability to overcome drug resistance.

By systematically applying these strategies, chemists can generate extensive libraries of novel N-allyl imidazole derivatives, significantly expanding the chemical space around the parent compound and increasing the probability of discovering new drug candidates with superior therapeutic profiles.

Table 4: Strategies for Structural Diversification of N-Allyl Imidazoles

| Strategy | Description | Potential Outcome | Example Application | Citations |

| Allyl Group Modification | Altering substituents on the N-allyl chain. | Modulate binding affinity, selectivity, and pharmacokinetics. | Synthesis of various N-allylated purines and imidazoles. | nih.govnih.gov |

| Ring Substitution | Introducing functional groups at C2, C4, and C5 positions of the imidazole ring. | Enhance potency, introduce new interaction points with targets. | Creation of poly(N-allyl-tetrasubstituted imidazole) with furan and phenyl groups. | researchgate.net |

| Bioisosteric Replacement | Replacing atoms or groups with others that have similar physicochemical properties. | Improve potency, metabolic stability, and bioavailability. | Replacing an amide bond with an imidazole ring to increase potency and stability. | nih.govuniroma1.it |

| Molecular Hybridization | Covalently linking the imidazole scaffold to another distinct pharmacophore. | Achieve dual-action drugs, overcome drug resistance, improve efficacy. | Hybridization of imidazole with moieties like indole (B1671886) or triazole for anticancer activity. |

Q & A

Q. What are the optimized synthetic routes for 1-(2-Methylallyl)-1H-imidazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution under controlled conditions. For example, a reported method uses 3-chloro-2-methylpropenoate as an alkylating agent reacted with imidazole in dimethyl sulfoxide (DMSO) with KOH as a base . Key parameters affecting yield include:

- Catalyst and solvent : Copper iodide (CuI) in DMF is often used for similar imidazole alkylation reactions, though solvent polarity and coordination properties can alter reaction efficiency .

- Temperature : Reactions are typically heated to 120°C to accelerate substitution, but prolonged heating may lead to byproducts.

- Purification : Column chromatography or thin-layer chromatography (TLC) is critical for isolating the product, especially when unreacted starting materials or dimerization byproducts are present .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Structural validation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR are standard for confirming regioselectivity and substituent positions. For example, chemical shifts in the aromatic region (δ 6.5–8.0 ppm) confirm imidazole ring protons, while allylic protons appear as distinct multiplets (δ 4.5–5.5 ppm) .

- Elemental analysis : Matches between calculated and observed C/H/N percentages (e.g., ±0.3% tolerance) validate purity .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS can detect molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity.

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor degradation via HPLC or NMR .

- pH-dependent stability : Test solubility and degradation in buffers (pH 1–12) to identify optimal storage conditions .

Advanced Research Questions

Q. How can QSPR/CoMSIA models guide the design of this compound analogs with enhanced bioactivity?

Comparative Molecular Similarity Indices Analysis (CoMSIA) can correlate structural features with biological activity. For example:

- Training set selection : Use 34 derivatives to train the model, with ED50 values (e.g., anticonvulsant activity) as dependent variables .

- Descriptor analysis : Steric, electrostatic, and hydrophobic fields are mapped to identify favorable substituents. Aromatic groups at the allyl position may enhance binding to biological targets .

- Validation : Test set compounds (e.g., 10 derivatives) validate predictive accuracy, with residuals <0.5 log units indicating robust models .

Q. What mechanistic insights explain the regioselectivity of Pd-catalyzed C–H functionalization in this compound derivatives?

Late-stage diversification via Pd catalysis often proceeds through:

- Directing group effects : The imidazole nitrogen coordinates Pd, directing C–H activation to specific positions (e.g., C5 of the imidazole ring) .

- Oxidative addition : Aryl halides (e.g., bromobenzaldehyde) undergo oxidative addition to Pd(0), followed by migratory insertion and reductive elimination to form C–C bonds .

- Steric control : Bulky substituents on the imidazole or allyl group can shift selectivity toward less hindered positions .

Q. How do structural modifications at the allyl position influence anticonvulsant activity in imidazole derivatives?

- Oxygen-containing bridges : Introducing ether or ketone groups in the allyl chain improves therapeutic indices by balancing lipophilicity and hydrogen-bonding capacity (e.g., 1-(2-naphthoylmethyl)imidazole hydrochloride showed ED50 < 10 mg/kg in MES tests) .

- Electron-withdrawing groups : Trifluoromethyl or halogens enhance metabolic stability but may reduce bioavailability due to increased hydrophobicity .

- In vivo validation : Pharmacokinetic studies (e.g., plasma half-life, brain penetration) are critical for optimizing lead compounds .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitutions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic or nucleophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., latency-associated nuclear antigen) to prioritize derivatives for synthesis .

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose feasible routes by analyzing reaction databases .

Q. How can researchers resolve contradictions in reported biological activities of imidazole derivatives?

- Meta-analysis : Compare datasets using standardized assays (e.g., MES test for anticonvulsants) to control for variability in experimental protocols .

- Structure-activity cliffs : Identify compounds with minor structural differences but significant activity gaps (e.g., substitution at C2 vs. C4 of the imidazole ring) .

- Orthogonal assays : Validate hits in cell-based models (e.g., neuronal hyperexcitability) and in vivo seizure models (e.g., zebrafish or rodent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.